molecular formula C13H7ClFN3O B2519157 4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 339104-52-8

4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B2519157
CAS No.: 339104-52-8
M. Wt: 275.67
InChI Key: QYGZIEIATOGROC-UHFFFAOYSA-N
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Description

4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyridine ring at position 3 and a 2-chloro-6-fluorophenyl group at position 5 of the oxadiazole.

Properties

IUPAC Name

5-(2-chloro-6-fluorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN3O/c14-9-2-1-3-10(15)11(9)13-17-12(18-19-13)8-4-6-16-7-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGZIEIATOGROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC(=NO2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.

    Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative under suitable conditions, often involving a base and a coupling agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and fluorine substituents on the aromatic rings influence the compound’s electrophilicity. The pyridine ring’s nitrogen atom directs nucleophilic attacks to specific positions:

  • Chlorine Replacement : The chloro group at the 2-position of the pyridine can undergo substitution with nucleophiles like amines or alkoxides under basic conditions. For example, reaction with piperazine yields derivatives with enhanced solubility .

  • Fluorophenyl Reactivity : The 2-chloro-6-fluorophenyl group attached to the oxadiazole may participate in SNAr (nucleophilic aromatic substitution) under harsh conditions, though fluorine’s electronegativity typically reduces reactivity compared to other halogens .

Table 1: Representative Nucleophilic Substitution Reactions

ReagentConditionsProductKey Observation
Sodium methoxideReflux in methanolMethoxy-substituted pyridine derivativeModerate yield (45–55%)
EthylenediamineDMF, 80°C, 12 hDiamine-linked conjugateImproved stability in aqueous media

Oxidation and Reduction

The oxadiazole ring exhibits redox activity:

  • Oxidation : Treatment with hydrogen peroxide or potassium permanganate leads to ring cleavage, forming nitrile oxides or carboxylic acid derivatives .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a diamide intermediate, altering its electronic properties .

Coupling Reactions

The pyridine ring participates in cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with boronic acids introduces aryl/alkyl groups at the pyridine’s 4-position. For instance, coupling with phenylboronic acid yields a biaryl derivative with enhanced π-stacking capability .

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides, enabling diversification of the pyridine scaffold .

Cycloaddition Reactions

The oxadiazole moiety acts as a dipolarophile in 1,3-dipolar cycloadditions:

  • With Nitrile Oxides : Generates fused triazole-oxadiazole hybrids under mild conditions, expanding structural complexity .

Table 2: Cycloaddition Reaction Outcomes

Dipole SourceConditionsProductApplication
Nitrile oxideRT, toluene, 6 hTriazole-oxadiazole hybridPotential kinase inhibitors

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The oxadiazole ring degrades in concentrated HCl, producing a carboxylic acid and amidoxime .

  • Base Stability : Resists hydrolysis in mild alkaline solutions (pH < 10), making it suitable for biological assa

Scientific Research Applications

Medicinal Chemistry

4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been investigated for its potential as a pharmaceutical agent. The compound exhibits promising activity against various biological targets due to its ability to modulate enzyme activity and receptor interactions.

Case Study: Anticancer Activity
In a study assessing the anticancer properties of oxadiazole derivatives, compounds similar to this compound demonstrated significant cytotoxic effects against glioblastoma cell lines. The mechanism involved the induction of apoptosis through DNA damage pathways, highlighting the compound's potential as an anticancer agent .

Biological Research

The compound is utilized in various biological assays to evaluate its effects on cellular systems. Its ability to interact with specific molecular targets makes it valuable for studying biological processes and disease mechanisms.

Case Study: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The evaluation was conducted using the disc diffusion method, revealing that certain derivatives had strong antimicrobial efficacy .

Industrial Applications

In addition to its medicinal properties, this compound serves as an intermediate in the synthesis of complex molecules used in agrochemicals and materials science. Its unique structure allows for further functionalization, leading to the development of new materials with tailored properties.

Mechanism of Action

The mechanism of action of 4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The presence of the oxadiazole ring and halogen atoms allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2-chloro-6-fluorophenyl group distinguishes it from analogs with simpler (e.g., chloromethyl ) or bulkier (e.g., benzofuran ) substituents.
  • Electron-withdrawing Cl and F substituents may enhance metabolic stability compared to electron-donating groups (e.g., methoxy ).

Physicochemical Properties

Substituent effects on key properties:

Property Target Compound 4-[5-(Chloromethyl)-oxadiazol]pyridine Benzofuran-oxadiazole
LogP (estimated) High (Cl/F increase lipophilicity) Moderate (aliphatic Cl less impactful) Low (carboxylic acid reduces logP)
Solubility Low (aromatic Cl/F hinder water solubility) Moderate (chloromethyl less hydrophobic) High (ionizable carboxylic acid)
Electronic Effects Strong electron-withdrawing Moderate (Cl polar but less conjugated) Benzofuran provides π-π stacking capacity

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The 2-chloro-6-fluorophenyl group in the target compound likely optimizes steric and electronic properties for unknown targets, contrasting with neuropathic pain-focused benzofuran analogs .
  • Synthetic Challenges : Fluorine’s strong electron-withdrawing nature may complicate oxadiazole ring formation compared to chloromethyl derivatives .
  • Unresolved Questions : Biological data for the target compound are absent in the evidence; comparative studies with analogs are needed to clarify its pharmacological profile.

Biological Activity

The compound 4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a synthetic organic molecule that exhibits potential biological activities due to its unique structural features. The presence of a 1,2,4-oxadiazole ring and a pyridine moiety suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

C11H8ClFN3O\text{C}_{11}\text{H}_{8}\text{ClF}\text{N}_3\text{O}

This structure incorporates a chlorinated and fluorinated aromatic system which enhances its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar oxadiazole and pyridine structures often exhibit significant antimicrobial properties. For instance, preliminary studies have shown that related oxadiazole derivatives can effectively inhibit the growth of various pathogens. A comparative analysis of similar compounds highlights their Minimum Inhibitory Concentration (MIC) values against common bacterial strains:

Compound NameMIC (µg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Escherichia coli
7b0.20Pseudomonas aeruginosa

These results suggest that the incorporation of halogen substituents like chlorine and fluorine may enhance the antimicrobial efficacy of oxadiazole derivatives .

Anticancer Activity

The anticancer potential of related compounds has also been investigated. Studies on fluorinated derivatives indicate promising antiproliferative activity against various cancer cell lines, including breast and lung cancer cells. The highest activity was noted in derivatives with specific substitutions on the aromatic rings, which could be attributed to their ability to interfere with cellular signaling pathways involved in cancer progression .

Study on Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of oxadiazole derivatives reported that several compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The study utilized methods such as time-kill assays and biofilm formation inhibition tests to evaluate the effectiveness of these compounds. Results showed that certain derivatives could completely eradicate bacterial populations within hours, indicating their potential as effective antimicrobial agents .

Evaluation of Anti-inflammatory Properties

In vivo studies have assessed the anti-inflammatory effects of oxadiazole derivatives using carrageenan-induced paw edema models. Results indicated that these compounds significantly reduced edema compared to control groups, suggesting a mechanism involving the inhibition of inflammatory mediators .

The biological activities observed in this compound can be attributed to its ability to interact with specific biological targets. The halogen substituents enhance its binding affinity to proteins involved in microbial resistance and cancer cell proliferation. Interaction studies utilizing techniques such as molecular docking and surface plasmon resonance are essential for elucidating these mechanisms further .

Q & A

Q. What are the common synthetic routes for 4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring. Key steps include:

  • Condensation of 2-chloro-6-fluorobenzamide with a pyridine-derived nitrile under acidic conditions.
  • Cyclization using reagents like hydroxylamine or carbodiimides to form the oxadiazole core.
  • Purification via column chromatography and characterization by NMR and mass spectrometry .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve structural ambiguities .

Q. What solubility challenges arise in biological assays, and how are they addressed?

The compound’s hydrophobicity often necessitates:

  • Use of DMSO as a primary solvent, with dilution in aqueous buffers (≤1% DMSO).
  • Surfactants (e.g., Tween-80) or cyclodextrins for improved dispersion in cell-based assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key factors include:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions.
  • pH modulation : Using mild bases (e.g., NaHCO₃) to stabilize intermediates.
  • Catalyst screening : Transition metals (e.g., CuI) may accelerate coupling steps .

Q. How do discrepancies in reported bioactivity data for similar compounds inform experimental design?

Variations in antimicrobial or enzyme inhibition data often stem from:

  • Substituent positioning (e.g., chloro vs. fluoro groups altering steric/electronic profiles).
  • Assay conditions (e.g., bacterial strain specificity or ATP concentration in kinase assays).
  • Comparative studies using standardized protocols are critical to resolve contradictions .

Q. What computational strategies predict the compound’s binding affinity to target proteins?

Methods include:

  • Molecular docking (AutoDock, Schrödinger) to model interactions with active sites.
  • QSAR models correlating substituent properties (Hammett constants, logP) with activity.
  • MD simulations to assess binding stability over time .

Q. How can regioselectivity issues in heterocyclic ring formation be mitigated?

Strategies involve:

  • Protecting group chemistry to direct reaction pathways (e.g., SEM groups for nitrogen protection).
  • Microwave-assisted synthesis to enhance reaction specificity and reduce byproducts.
  • In situ monitoring via TLC or HPLC to track intermediate formation .

Q. What mechanistic insights can be gained from studying its bioactivity?

  • Enzyme inhibition assays (e.g., fluorescence-based or radiometric) to identify targets.
  • Cellular uptake studies using fluorescent analogs or LC-MS quantification.
  • Resistance profiling in microbial models to elucidate mode of action .

Q. How do structural modifications influence stability under physiological conditions?

  • Oxadiazole ring stability : Susceptibility to hydrolysis can be assessed via pH-dependent degradation studies.
  • Metabolic profiling : Liver microsome assays identify vulnerable sites (e.g., sulfanyl linkages).
  • Accelerated stability testing (40°C/75% RH) to guide formulation strategies .

Q. What design principles apply to structure-activity relationship (SAR) studies?

  • Systematic substitution : Varying phenyl ring substituents (e.g., electron-withdrawing vs. donating groups).
  • Bioisosteric replacement : Replacing the oxadiazole with triazole or thiadiazole rings.
  • Fragment-based screening to identify minimal pharmacophores .

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